An In-depth Technical Guide on the Physical Properties of Ethyl 6-amino-1H-indole-7-carboxylate
An In-depth Technical Guide on the Physical Properties of Ethyl 6-amino-1H-indole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-amino-1H-indole-7-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. It serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents.[1] A thorough understanding of its physical properties is crucial for its effective use in synthesis, formulation, and biological screening. This guide provides available data on Ethyl 6-amino-1H-indole-7-carboxylate and outlines standard experimental protocols for the determination of its key physical characteristics.
Core Physical and Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |
| Molecular Weight | 204.23 g/mol | [2] |
| CAS Number | 174311-79-6 | [2] |
| Canonical SMILES | CCOC(=O)C1=C(C=C2C(=C1)NC=C2)N | |
| Storage Conditions | 0-8°C | [2] |
Estimated and Comparative Physical Properties
Quantitative physical properties for Ethyl 6-amino-1H-indole-7-carboxylate are not widely published. However, data from closely related indole derivatives can provide useful estimations for researchers.
| Property | Estimated/Comparative Value | Notes |
| Melting Point | 75-79 °C (for 6-aminoindole)[3]; 126-132 °C (for 6-hydroxyindole)[4] | The melting point will be influenced by the ethyl carboxylate group and the specific substitution pattern. A broad range is expected for a novel, unpurified compound. |
| Solubility | Soluble in hot water, hot alcohol, ether, and benzene (for indole).[5] Favorable solubility and stability characteristics are noted for the title compound, though not quantified.[1] | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is likely to be pH-dependent due to the amino group. |
| Appearance | Likely a solid at room temperature.[3][4] | Based on the melting points of related indole compounds. |
Experimental Protocols for Physical Property Determination
For a novel or uncharacterized compound such as Ethyl 6-amino-1H-indole-7-carboxylate, the following experimental protocols are standard for determining its physical properties.
Melting Point Determination
The melting point is a critical indicator of purity.[6]
Methodology:
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Sample Preparation: A small amount of the dry, crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus or a Thiele tube filled with a high-boiling point oil can be used.[6]
-
Measurement:
-
The capillary tube is placed in the apparatus and heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.[6]
-
The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
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The melting range (T₁-T₂) is reported. A sharp melting range (0.5-2 °C) is indicative of a pure compound.
-
Solubility Profiling
Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.[7][8]
Methodology (Shake-Flask Method):
-
Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, buffers at physiological pHs, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
The suspension is filtered to remove undissolved solid.
-
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is typically expressed in mg/mL or mol/L.[8]
Spectroscopic Characterization
Spectroscopic methods are used to confirm the chemical structure of the synthesized compound.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation:
-
Approximately 5-25 mg of the compound is required for ¹H NMR, and 50-100 mg for ¹³C NMR.[9]
-
The sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry NMR tube.[9]
-
The solution must be free of any particulate matter; filtration through a small plug of glass wool in a Pasteur pipette is recommended if necessary.
-
An internal standard, such as tetramethylsilane (TMS), is often added for referencing the chemical shifts.
b. Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[10]
-
The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.[10]
-
The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.[10]
-
Alternatively, for a rapid analysis, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid is pressed directly onto the ATR crystal.[11]
c. Mass Spectrometry (MS)
Sample Preparation:
-
The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like LC-MS or GC-MS.[12]
-
Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for organic molecules to determine the molecular weight and fragmentation patterns.[2][12]
Visualizations
General Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel indole derivative like Ethyl 6-amino-1H-indole-7-carboxylate.
Caption: A flowchart illustrating the key stages from synthesis to the characterization of a novel chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Aminoindole 97 5318-27-4 [sigmaaldrich.com]
- 4. 6-羟基吲哚 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. who.int [who.int]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 8. fda.gov [fda.gov]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
